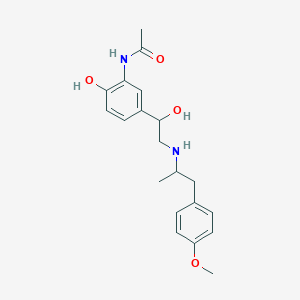
2-(1-Methylethoxy)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylethoxy)propanal is an organic compound with the molecular formula C6H12O2. It is also known as 2-Propanol, 1-(1-methylethoxy)-. This compound is characterized by its isopropoxy group attached to a propanol backbone. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-Methylethoxy)propanal can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with isopropanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where propylene oxide and isopropanol are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation and other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylethoxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted propanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Methylethoxy)propanal has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylethoxy)propanal involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its isopropoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Similar in structure but with a methoxy group instead of an isopropoxy group.
1-(1-methyl-2-propoxyethoxy)2-propanol: Similar in structure but with an additional propoxy group.
Uniqueness
2-(1-Methylethoxy)propanal is unique due to its specific isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications where these properties are desired.
Propiedades
Número CAS |
84952-70-5 |
|---|---|
Fórmula molecular |
C₆H₁₂O₂ |
Peso molecular |
116.16 |
Sinónimos |
2-(propan-2-yloxy)propanal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)





